4-amino-N-(2-methoxyethyl)benzamide

説明

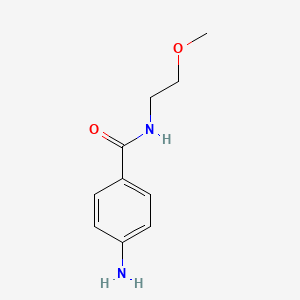

4-amino-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a benzamide derivative, characterized by the presence of an amino group at the para position of the benzene ring and a methoxyethyl group attached to the amide nitrogen. This compound is used in various fields of research and industry due to its unique chemical properties .

準備方法

The synthesis of 4-amino-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-aminobenzoic acid with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

4-amino-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Drug Discovery

Building Block for Drug Synthesis:

4-amino-N-(2-methoxyethyl)benzamide serves as a crucial building block in the synthesis of potential drug candidates. Its structural properties enable modifications that can lead to the development of new therapeutic agents targeting various diseases, including viral infections and cancer .

Antiviral Activity:

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of this compound have been investigated for their efficacy against filoviruses, including Ebola and Marburg viruses. These compounds exhibit significant inhibitory activity, suggesting their potential for further development as therapeutic agents .

Neuropharmacology

Anticonvulsant Properties:

Research indicates that derivatives of this compound possess anticonvulsant properties. In animal models, these compounds have shown effectiveness against seizures induced by maximal electroshock, demonstrating their potential utility in treating epilepsy . The compound's protective index values suggest it could be a viable candidate for further pharmacological development.

Cancer Research

Targeted Therapy:

The compound has been studied for its interactions with specific molecular targets in cancer cells. Its ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for targeted cancer therapies. Ongoing research aims to elucidate its mechanisms of action and optimize its structure for enhanced efficacy .

Biomaterials Development

Synthesis of Novel Biomaterials:

this compound is also utilized in the development of biomaterials with specific properties such as biocompatibility and targeted delivery systems. These materials are essential for advancing drug delivery technologies and tissue engineering applications.

Structure-Activity Relationship Studies

Optimization of Biological Activity:

The compound is frequently used in structure-activity relationship (SAR) studies to identify modifications that enhance its biological activity. By systematically altering substituents on the benzamide scaffold, researchers can improve potency and selectivity against various biological targets .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-amino-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

4-amino-N-(2-methoxyethyl)benzamide can be compared with other benzamide derivatives, such as:

4-amino-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxyethyl group.

2-amino-4-methoxybenzamide: Similar structure but with the amino and methoxy groups in different positions on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-amino-N-(2-methoxyethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 194.234 g/mol

- Structure : The compound features an amino group, a methoxyethyl side chain, and a benzamide moiety, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against various viruses, particularly filoviruses such as Ebola and Marburg viruses.

- Inhibition of Filovirus Entry : Research indicates that certain derivatives of this compound exhibit significant inhibitory effects on the entry of Ebola virus (EBOV) and Marburg virus (MARV). For example, compound CBS1118 demonstrated an EC value of less than 10 µM against both viruses in Vero cells, suggesting broad-spectrum antifiloviral activity .

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| CBS1118 | EBOV | <10 |

| CBS1118 | MARV | <10 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study synthesized several derivatives containing the 4-(aminomethyl)benzamide fragment and evaluated their cytotoxicity against various cancer cell lines.

- Cytotoxicity Against Cancer Cell Lines : The synthesized compounds showed potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. Notably, analogues with trifluoromethyl substitutions exhibited up to 92% inhibition of EGFR at 10 nM concentration .

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Analogue 11 | EGFR | 91 |

| Analogue 13 | EGFR | 92 |

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Viral Entry : The compound interferes with the entry mechanisms of viruses by targeting specific viral proteins involved in membrane fusion.

- Targeting Receptor Tyrosine Kinases : By inhibiting RTKs such as EGFR and HER-2, the compound disrupts signaling pathways essential for tumor growth and survival.

Case Studies

- Ebola Virus Research : A study focused on optimizing the structure-activity relationship (SAR) of benzamide derivatives led to the identification of several compounds with enhanced antiviral properties against EBOV and MARV. The findings suggest that modifications in the amide portion significantly affect antiviral potency .

- Anticancer Studies : Another investigation examined the cytotoxic effects of various derivatives on human cancer cell lines. Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for clinical applications .

特性

IUPAC Name |

4-amino-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLTXNUHPJFIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405779 | |

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95086-97-8 | |

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。